[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of specific catalysts and reagents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. The exact methods can vary depending on the desired application and the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be used in the development of pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug synthesis .
Industry
In industry, this compound is used in the production of agrochemicals and materials. Its unique properties can improve the performance and durability of these products.
Wirkmechanismus
The mechanism of action of [4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall activity. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups attached to a benzene ring but differs in the number and position of these groups.
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound contains a trifluoromethyl group and a sulfonyl chloride group attached to a benzene ring.
Benzene, 1-fluoro-4-(trifluoromethyl)-: This compound contains both a fluorine atom and a trifluoromethyl group attached to a benzene ring.
Uniqueness
What sets [4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene apart is its specific structure, which combines a trifluoromethyl group with a pent-3-en-1-yl group. This unique combination of functional groups can impart distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
649756-56-9 |
---|---|
Molekularformel |
C13H15F3 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
[4-methyl-3-(trifluoromethyl)pent-3-enyl]benzene |
InChI |
InChI=1S/C13H15F3/c1-10(2)12(13(14,15)16)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
VQCZZEPGOYTSNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(CCC1=CC=CC=C1)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.